![molecular formula C20H33N3O3 B6118371 1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6118371.png)
1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol
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Overview
Description
1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It was first approved by the US Food and Drug Administration (FDA) in 1995 and has since become a widely used medication.
Scientific Research Applications
Carvedilol has been extensively studied in scientific research for its potential therapeutic effects. It has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure, improving heart function, and reducing the risk of heart failure. Carvedilol has also been studied for its potential anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the stress hormone adrenaline. This results in a reduction in heart rate and blood pressure, which can help to improve heart function and reduce the risk of heart failure. Carvedilol also has antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, which is responsible for the fight or flight response. This results in a reduction in heart rate and blood pressure, which can help to improve heart function. Carvedilol also has antioxidant and anti-inflammatory effects, which may help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Carvedilol has a number of advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the cardiovascular system. Carvedilol is also widely available and relatively inexpensive. However, 1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol has limitations in lab experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are many future directions for research on 1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol. One area of interest is the potential for 1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol as a treatment for Alzheimer's disease, as it has been shown to have anti-inflammatory and antioxidant effects. Another area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptors, which may have fewer side effects than non-selective beta-blockers like 1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol. Finally, there is a need for further research on the potential off-target effects of 1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol, particularly in the context of long-term use.
Synthesis Methods
The synthesis of 1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol involves the reaction of 4-(2-methoxyphenoxy)-2-propanol with allylamine to form 4-[(allylamino)methyl]-2-methoxyphenol. This intermediate is then reacted with 3-(4-ethyl-1-piperazinyl)propanol to form 1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol. The synthesis of 1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol has been extensively studied and optimized, resulting in high yields and purity.
properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-4-8-21-14-17-6-7-19(20(13-17)25-3)26-16-18(24)15-23-11-9-22(5-2)10-12-23/h4,6-7,13,18,21,24H,1,5,8-12,14-16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKXADIESZQUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNCC=C)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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